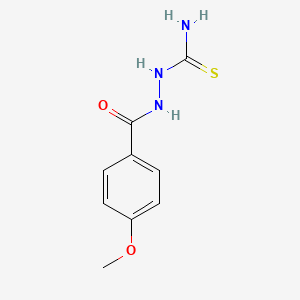

1-(4-Methoxybenzoyl)thiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

[(4-methoxybenzoyl)amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-14-7-4-2-6(3-5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRFJSXJWQANHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Methoxybenzoyl Thiosemicarbazide

Optimized Synthetic Pathways to 1-(4-Methoxybenzoyl)thiosemicarbazide

The synthesis of this compound is primarily achieved through the condensation of appropriate precursors. These methods can be optimized for yield and purity, and can be performed through both stepwise and one-pot strategies.

The most common and direct route to this compound involves the reaction of 4-methoxybenzohydrazide with an isothiocyanate. nih.govresearchgate.net This nucleophilic addition reaction is a well-established method for the formation of 1,4-disubstituted thiosemicarbazides. researchgate.net

The synthesis of the precursor, 4-methoxybenzohydrazide, can be achieved by reacting methyl 4-methoxybenzoate (B1229959) with hydrazine (B178648) hydrate (B1144303). The subsequent condensation with a suitable isothiocyanate, such as ammonium (B1175870) thiocyanate (B1210189), in an appropriate solvent like ethanol (B145695), yields the desired this compound. irjmets.com The reaction mixture is typically heated under reflux to ensure completion. nih.gov

Another approach involves the use of carbon disulfide. researchgate.net Arylamines can react with carbon disulfide in the presence of a base to form dithiocarbamates, which can then be treated with hydrazine to yield 4-arylthiosemicarbazides. researchgate.net While this method is more general for 4-substituted thiosemicarbazides, a similar principle can be applied to the synthesis of 1-acyl derivatives.

The general reaction for the synthesis of 1-aroylthiosemicarbazides is outlined in the table below:

| Precursor 1 | Precursor 2 | Reaction Condition | Product |

| 4-Methoxybenzohydrazide | Ammonium Thiocyanate | Reflux in Ethanol | This compound |

| 4-Methoxybenzoyl Chloride | Thiosemicarbazide (B42300) | Base catalyst | This compound |

While the stepwise synthesis of this compound is reliable, one-pot methodologies offer advantages in terms of efficiency and reduced waste. One-pot syntheses of thiosemicarbazone derivatives have been reported, which involve the in-situ formation of the thiosemicarbazide followed by condensation with an aldehyde or ketone. nih.govresearchgate.net A similar strategy can be envisioned for this compound, where 4-methoxybenzohydrazide, a source of thiocyanate, and a suitable activating agent are combined in a single reaction vessel.

For instance, a one-pot, four-step synthesis has been described for related thiosemicarbazones, which involves the initial formation of an intermediate from an aniline, aqueous ammonia, and carbon disulfide, followed by reaction with sodium chloroacetate (B1199739) and then hydrazine hydrate to generate the key thiosemicarbazide intermediate in situ. nih.gov

Stepwise strategies, on the other hand, allow for the isolation and purification of intermediates, which can be advantageous for ensuring the final product's purity. The choice between a one-pot or stepwise approach often depends on the desired scale of the reaction and the purity requirements of the final compound.

Derivatization and Functionalization of the Thiosemicarbazide Scaffold

The polyfunctional nature of the this compound scaffold, with its multiple nucleophilic nitrogen atoms and a reactive sulfur atom, makes it an ideal candidate for derivatization and functionalization. researchgate.net These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.

The nitrogen atoms of the thiosemicarbazide core can be further substituted to introduce a variety of functional groups. For example, condensation reactions with various aldehydes or ketones can be carried out to synthesize a range of thiosemicarbazone derivatives. nih.govmdpi.com This reaction typically occurs at the terminal N4-amino group. nih.gov The general reaction involves stirring the substituted thiosemicarbazide with the desired aldehyde or ketone in a suitable solvent like methanol, often with a catalytic amount of acid. mdpi.com

One of the most important chemical transformations of thiosemicarbazides is their cyclization to form a variety of heterocyclic compounds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones. researchgate.netchemmethod.com These reactions typically involve the intramolecular condensation of the thiosemicarbazide backbone, often promoted by acidic or basic conditions. ptfarm.pl

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from 1-acylthiosemicarbazides is a widely employed and efficient method. sbq.org.brnih.govresearchgate.net The cyclization of this compound in the presence of a strong acid, such as concentrated sulfuric acid, leads to the formation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole. researchgate.netresearchgate.net This acid-catalyzed dehydration and cyclization is a common strategy for constructing the 1,3,4-thiadiazole (B1197879) ring. ptfarm.plnih.gov

The proposed mechanism for this cyclization involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of the sulfur atom on the carbonyl carbon. Subsequent dehydration then leads to the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Recent advancements in this area include the use of milder reagents and conditions. For example, the use of polyphosphate ester (PPE) has been reported for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide, avoiding the use of harsh dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov Oxidative cyclization methods have also been explored for the synthesis of thiadiazole derivatives from thiosemicarbazides. rsc.org

The following table summarizes the cyclization of this compound to its corresponding 1,3,4-thiadiazole derivative:

| Reactant | Reagent | Product |

| This compound | Concentrated Sulfuric Acid | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole |

| This compound | Polyphosphate Ester (PPE) | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole |

Cyclization Reactions for Novel Heterocyclic Compounds

Formation of 1,2,4-Triazole (B32235) Systems

The transformation of this compound into 1,2,4-triazole systems represents a significant synthetic route to this important class of heterocyclic compounds. The most prevalent method for this conversion is through intramolecular cyclization, which is typically induced by treatment with an alkaline solution. This reaction proceeds by refluxing the thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide.

The process involves the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbonyl carbon, followed by dehydration, leading to the closure of the five-membered triazole ring. Specifically, the cyclization of this compound in a basic medium yields 5-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, which exists in tautomeric equilibrium with 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. nih.govikprress.org This reaction is a common and efficient strategy for the synthesis of substituted 1,2,4-triazole-3-thiols. researchgate.netnih.gov

The general reaction conditions involve heating the starting material under reflux with an aqueous solution of a base, typically sodium hydroxide, for several hours. hanyang.ac.kr Upon cooling and subsequent acidification of the reaction mixture, the 1,2,4-triazole product precipitates and can be isolated by filtration. nih.gov

Table 1: Cyclization of this compound to 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

| Reactant | Reagent | Condition | Product | Yield |

| This compound | Sodium Hydroxide (aq.) | Reflux | 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | High |

Note: Yields are generally reported as high in the literature for this type of cyclization, though specific percentages may vary based on reaction scale and purification methods.

Reaction Kinetics and Mechanistic Investigations of Synthesis

Detailed kinetic studies and mechanistic investigations specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, the synthesis of 1-acylthiosemicarbazides, in general, is a well-established process, and its mechanism can be inferred from fundamental principles of organic reactions.

The most common synthetic route involves the reaction of an acid hydrazide with an isothiocyanate. irjmets.comekb.eg In the case of this compound, this would involve the reaction of 4-methoxybenzoyl hydrazide with a suitable isothiocyanate, such as ammonium thiocyanate or an organic isothiocyanate.

The generally accepted mechanism for this reaction is a nucleophilic addition. researchgate.net The key steps are outlined below:

Nucleophilic Attack: The terminal nitrogen atom (-NH2) of the 4-methoxybenzoyl hydrazide, being a strong nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Proton Transfer: A proton is transferred from the hydrazide nitrogen to the nitrogen of the isothiocyanate, leading to the formation of a zwitterionic intermediate or a concerted proton exchange.

Product Formation: The final product, this compound, is formed.

This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or acetone. researchgate.net The reaction proceeds readily due to the high nucleophilicity of the hydrazine derivative and the electrophilicity of the isothiocyanate carbon. While specific rate constants and reaction orders for this compound are not available, the reaction is generally considered to be efficient, providing good yields of the desired product. irjmets.com

Table 2: Proposed Mechanism for the Synthesis of this compound

| Step | Description |

| 1 | The lone pair of electrons on the terminal nitrogen atom of 4-methoxybenzoyl hydrazide initiates a nucleophilic attack on the central carbon atom of the isothiocyanate. |

| 2 | This attack results in the formation of a new nitrogen-carbon bond and the shifting of electrons from the carbon-sulfur double bond to the sulfur atom, and from the nitrogen-carbon double bond to the nitrogen atom, creating a transient intermediate with separated charges. |

| 3 | A subsequent proton transfer, either intramolecularly or mediated by the solvent, neutralizes the charges, leading to the stable this compound molecule. |

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxybenzoyl Thiosemicarbazide and Its Analogs

Vibrational Spectroscopy for Molecular Fingerprinting (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-(4-Methoxybenzoyl)thiosemicarbazide and its analogs exhibits characteristic absorption bands that serve as a molecular fingerprint.

Key vibrational frequencies observed in thiosemicarbazide (B42300) and thiosemicarbazone derivatives include:

N-H Stretching: The N-H stretching vibrations of the hydrazinic (-NH) and terminal amine (-NH2) groups typically appear in the range of 3100-3500 cm⁻¹. For instance, free thiosemicarbazide shows bands at 3371 and 3280 cm⁻¹ corresponding to the -NH2 group. researchgate.net In related derivatives, a broad peak centered around 3437 cm⁻¹ can encompass both O-H and N-H stretching vibrations. frontiersin.org

C=O Stretching: The carbonyl group (C=O) of the benzoyl moiety displays a strong absorption band. In a related compound, 4-hydroxybenzaldehyde, this stretching vibration (νC=O) is noted at 1687 cm⁻¹. juniv.edu

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. juniv.edu

C=S Stretching: The thiocarbonyl or thione group (C=S) vibration is a key characteristic. This band is generally observed in the region of 700-850 cm⁻¹. nih.govmdpi.com For example, a ν(C=S) band is reported at 845 cm⁻¹ for a free thiosemicarbazone ligand. nih.gov The absence of a band around 2500 cm⁻¹ for ν(S-H) confirms the presence of the thione group rather than a thiol tautomer. journalijar.com

C-N Stretching: The stretching vibrations for C-N bonds are typically found between 1200 cm⁻¹ and 1350 cm⁻¹. mdpi.com

C-O Stretching: The ether linkage (Ar-O-CH3) shows a characteristic stretching band, often around 1279 cm⁻¹. juniv.edu

These distinct vibrational bands collectively allow for the unambiguous identification and structural confirmation of the this compound molecule.

Table 1: Typical FT-IR Vibrational Frequencies for Thiosemicarbazide Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -OCH₃) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | ~1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O (Ether) | Stretching | ~1280 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides valuable information by revealing the chemical shifts and coupling patterns of its protons. In a typical solvent like DMSO-d₆, the following signals are expected: juniv.edujournalijar.comchemicalbook.com

N-H Protons: The protons attached to nitrogen atoms are typically deshielded and appear as singlets in the downfield region of the spectrum. The hydrazinic NH protons can resonate at chemical shifts (δ) as high as 9.0 to 11.5 ppm. juniv.edujournalijar.comresearchgate.net The terminal -NH₂ protons are also observed in this region, often as a broad signal. juniv.edu

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) ring exhibit a characteristic AA'BB' system. The two protons ortho to the carbonyl group are deshielded and appear as a doublet around 7.5-7.9 ppm, while the two protons ortho to the methoxy (B1213986) group are more shielded and appear as a doublet around 6.9-7.1 ppm. juniv.eduhmdb.ca

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are highly shielded and appear as a sharp singlet, typically around 3.8 ppm.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(=O)NH- | ~10.0 - 11.5 | Singlet |

| -C(=S)NH- | ~9.0 - 9.6 | Singlet |

| -NH₂ | ~4.7 | Broad Singlet |

| Aromatic H (ortho to C=O) | ~7.5 - 7.9 | Doublet |

| Aromatic H (ortho to -OCH₃) | ~6.9 - 7.1 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The expected chemical shifts for this compound are: juniv.educhemicalbook.comspectrabase.comspectrabase.com

Thiocarbonyl Carbon (C=S): This carbon is significantly deshielded and typically resonates in the range of 175-185 ppm.

Carbonyl Carbon (C=O): The amide carbonyl carbon appears in the downfield region, generally between 160-170 ppm.

Aromatic Carbons: The carbon atoms of the phenyl ring resonate between 110-165 ppm. The carbon attached to the methoxy group (C-OCH₃) is the most deshielded aromatic carbon (around 160-164 ppm), while the carbon attached to the carbonyl group (C-C=O) and the other aromatic carbons appear at distinct shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded and appears upfield, typically around 55-60 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=S | ~175 - 185 |

| C=O | ~160 - 170 |

| Aromatic C (ipso, attached to -OCH₃) | ~160 - 164 |

| Aromatic C (ipso, attached to C=O) | ~125 - 130 |

| Aromatic CH (ortho to C=O) | ~128 - 132 |

| Aromatic CH (ortho to -OCH₃) | ~113 - 115 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to confirm the structural assignments made from 1D spectra and to elucidate complex connectivity within the molecule. nih.govnih.govscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduresearchgate.net For this compound, COSY spectra would show correlations between the adjacent aromatic protons, confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals one-bond correlations between protons and the carbon atoms they are directly attached to (¹J C-H). nih.govsdsu.edu This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (typically 2-3 bond) correlations between protons and carbons (²J C-H, ³J C-H). nih.govsdsu.eduresearchgate.net Key HMBC correlations would include:

The aromatic protons ortho to the carbonyl group showing a correlation to the carbonyl carbon.

The methoxy protons showing correlations to the methoxy carbon and the aromatic carbon to which the methoxy group is attached.

The hydrazinic N-H proton showing correlations to the carbonyl carbon and the thiocarbonyl carbon.

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For this compound, techniques like Electrospray Ionization (ESI) would show a prominent peak for the protonated molecular ion [M+H]⁺. nih.gov

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for acylthiosemicarbazides involve the cleavage of the amide and thioamide bonds. researchgate.netraco.cat Expected fragmentation for this compound could include:

Formation of the 4-methoxybenzoyl cation (m/z = 135) through cleavage of the N-C(=O) bond.

Loss of the thiosemicarbazide moiety.

Other fragments resulting from the breakdown of the thiosemicarbazide group.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Although the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related thiosemicarbazide and thiosemicarbazone structures allows for a reliable prediction of its key structural features. mdpi.comresearchgate.netnih.govnih.gov

Molecular Conformation: The molecule is expected to consist of nearly planar moieties, including the phenyl ring and the thiosemicarbazide backbone. researchgate.netnih.gov The relative orientation of these planes is determined by torsion angles. The thione sulfur atom is typically found to be trans to the hydrazine (B178648) nitrogen (N4) across the C2-N3 bond. nih.gov

Bond Lengths: The C=S bond length is expected to be around 1.68 Å, and the C=O bond length around 1.23 Å. The N-N bond length in the hydrazine unit is typically near 1.39 Å. nih.gov

Intermolecular Interactions: A crucial feature in the crystal packing of such compounds is extensive hydrogen bonding. researchgate.netnih.govnih.gov It is anticipated that the N-H groups of the thiosemicarbazide moiety will act as hydrogen bond donors, forming interactions with the thione sulfur (N-H···S) and carbonyl oxygen (N-H···O) atoms of adjacent molecules. These interactions link the molecules into one-, two-, or three-dimensional networks. researchgate.netnih.gov

Table 4: Typical Crystallographic Data for Thiosemicarbazide Analogs

| Parameter | Example Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic nih.govnih.gov |

| Space Group | P2₁/c researchgate.net |

| Key Intermolecular Bonds | N-H···S, N-H···O nih.govnih.gov |

| C=S Bond Length | ~1.68 Å |

| C=O Bond Length | ~1.23 Å |

Elemental Compositional Analysis for Stoichiometric Verification

Elemental analysis is an indispensable analytical technique in synthetic chemistry, employed to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This process, often referred to as CHNS analysis, serves as a fundamental check for the purity and stoichiometric accuracy of a newly synthesized molecule. The experimentally determined elemental composition is compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the compound.

For the target compound, this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₉H₁₁N₃O₂S. These values establish the benchmark against which experimental results would be measured to confirm a successful synthesis.

| Element | Molecular Formula | Calculated (%) |

|---|---|---|

| Carbon (C) | C₉H₁₁N₃O₂S | 47.99 |

| Hydrogen (H) | 4.92 | |

| Nitrogen (N) | 18.65 | |

| Sulfur (S) | 14.23 |

In practice, the verification of analogous structures through elemental analysis demonstrates the application of this principle. Research findings for several thiosemicarbazide derivatives show a high degree of agreement between the calculated and experimentally observed values, thereby validating their respective stoichiometries. For instance, the elemental analysis of (R)-1-(4-Bromobenzoyl)-4-(1-phenylpropyl)thiosemicarbazide yielded experimental values that closely matched the theoretical percentages, confirming its composition. nih.gov Similarly, various benzylidene thiosemicarbazide analogs, including those with fluoro, bromo, and nitro substitutions, have been successfully characterized with their experimental elemental compositions aligning with the calculated values. nih.gov

The data from these related compounds underscore the reliability of elemental analysis in structural confirmation. The following table presents a compilation of findings for several thiosemicarbazide analogs, illustrating the typical concordance between theoretical and empirical data.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| (R)-1-(4-Bromobenzoyl)-4-(1-phenylpropyl)thiosemicarbazide | C₁₇H₁₈BrN₃OS | C | 52.05 | 51.96 | nih.gov |

| H | 4.62 | 4.70 | |||

| N | 10.71 | 10.82 | |||

| S | 8.17 | 8.07 | |||

| (E)-1-(3-Fluorobenzylidene)thiosemicarbazide | C₈H₈FN₃S | C | 48.72 | 48.68 | nih.gov |

| H | 4.09 | 4.04 | |||

| N | 21.30 | 21.37 | |||

| (E)-1-(3-Bromobenzylidene)thiosemicarbazide | C₈H₈BrN₃S | C | 37.22 | 37.27 | nih.gov |

| H | 3.12 | 3.10 | |||

| N | 16.28 | 16.25 | |||

| (E)-1-(4-Nitrobenzylidene)thiosemicarbazide | C₈H₈N₄O₂S | C | 42.85 | 42.89 | nih.gov |

| H | 3.60 | 3.58 | |||

| N | 24.99 | 24.94 |

Coordination Chemistry and Metallosupramolecular Architectures of 1 4 Methoxybenzoyl Thiosemicarbazide Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1-(4-methoxybenzoyl)thiosemicarbazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be isolated as crystalline solids and characterized by various analytical and spectroscopic techniques.

Complexes of this compound with divalent transition metals such as manganese(II), cobalt(II), and nickel(II) are generally synthesized by reacting the ligand with the respective metal chlorides or acetates in a 2:1 ligand-to-metal molar ratio in an alcoholic solution, such as methanol or ethanol (B145695). The reaction mixture is typically refluxed for several hours to ensure complete complex formation. The resulting solid complexes are then filtered, washed, and dried.

The characterization of these complexes is achieved through elemental analysis, magnetic susceptibility measurements, and various spectroscopic methods. The elemental analysis data are used to confirm the stoichiometry of the complexes, which is often found to be of the general formula [M(L)₂], where 'M' is the divalent metal ion and 'L' is the deprotonated form of the this compound ligand. Magnetic susceptibility measurements help in determining the electronic configuration and the geometry of the metal center. For instance, high-spin octahedral Mn(II), Co(II), and Ni(II) complexes would be expected to exhibit magnetic moments corresponding to five, three, and two unpaired electrons, respectively.

The synthesis of ruthenium(II) complexes with this compound often involves the use of a ruthenium(II) precursor, such as [Ru(η⁶-arene)(μ-Cl)Cl]₂. The reaction is typically carried out in a suitable solvent like methanol or a dichloromethane/methanol mixture at room temperature. The thiosemicarbazone ligand reacts with the ruthenium dimer to yield cationic mononuclear ruthenium(II)-arene complexes with the general formula [Ru(η⁶-arene)(L)Cl]Cl. nih.gov These complexes are then isolated and purified.

Characterization of these noble metal complexes is performed using techniques such as NMR (¹H, ¹³C), IR spectroscopy, ESI-mass spectrometry, and in some cases, single-crystal X-ray diffraction. nih.gov These methods provide detailed information about the structure and bonding within the complex.

Ligand Binding Modes and Coordination Geometry in Metal Complexes

The coordination behavior of this compound is dictated by the presence of multiple potential donor sites, leading to various possible binding modes and coordination geometries.

In the majority of its transition metal complexes, this compound acts as a bidentate ligand. The primary chelation sites are the iminic nitrogen and the thiocarbonyl sulfur atoms. nih.gov Upon complexation, the ligand typically undergoes deprotonation of the hydrazinic nitrogen, leading to the formation of a stable five-membered chelate ring with the metal ion.

Evidence for this coordination mode is primarily derived from spectroscopic data. For instance, in the FT-IR spectra of the complexes, a shift in the vibrational frequency of the C=N (imine) and C=S (thiocarbonyl) groups compared to the free ligand indicates the involvement of these groups in coordination. Furthermore, some studies suggest the potential for the carbonyl oxygen to also participate in coordination, which would lead to a different chelation mode, possibly forming a six-membered ring. The specific binding mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

The coordination geometry around the central metal ion in these complexes is determined by the number of coordinated ligands and their spatial arrangement. For divalent metal ions like Mn(II), Co(II), and Ni(II), when two molecules of the bidentate this compound ligand coordinate to the metal center, a distorted octahedral geometry is commonly observed. In these cases, the coordination sphere of the metal ion is completed by two solvent molecules or other co-ligands.

In the case of Ruthenium(II)-arene complexes, a characteristic "piano-stool" geometry is often adopted. nih.gov In this arrangement, the arene ligand occupies one face of the coordination sphere, while the thiosemicarbazone ligand and a chloride ion complete the coordination, resulting in a pseudo-octahedral environment around the ruthenium center. nih.gov

Spectroscopic Investigations of Metal Complexes (UV-Vis, FT-IR, NMR)

Spectroscopic techniques are indispensable tools for the characterization of this compound and its metal complexes, providing valuable insights into their electronic structure and bonding.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge transfer bands. These spectra can help in inferring the coordination geometry of the metal center. For instance, the number and position of the d-d bands in the visible region can be indicative of an octahedral or tetrahedral environment for Co(II) and Ni(II) ions.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination sites of the ligand. The comparison of the FT-IR spectrum of the free ligand with those of its metal complexes reveals shifts in the characteristic vibrational bands.

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3150-3300 | Shifted or disappears | Involvement of N-H in coordination or deprotonation |

| ν(C=O) | ~1680 | Shifted to lower frequency | Coordination through carbonyl oxygen |

| ν(C=N) | ~1600 | Shifted | Coordination through iminic nitrogen |

| ν(C=S) | ~830 | Shifted to lower frequency | Coordination through thiocarbonyl sulfur |

NMR Spectroscopy: For diamagnetic complexes, such as those of Ru(II), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure in solution. The coordination of the ligand to the metal center leads to changes in the chemical shifts of the protons and carbons near the coordination sites. For example, the proton of the N-H group often shows a downfield shift or disappears upon deprotonation and coordination. The protons of the aromatic ring of the 4-methoxybenzoyl group also experience shifts due to the change in the electronic environment upon complexation.

| Proton | Free Ligand (δ, ppm) | Ru(II) Complex (δ, ppm) | Inference |

| N-H (hydrazinic) | ~11.5 | Disappears or broadens | Deprotonation and coordination |

| N-H (amide) | ~9.9 | Shifted | Change in electronic environment |

| Aromatic protons | ~6.9-7.9 | Shifted | Coordination affects the benzoyl moiety |

| Methoxy (B1213986) protons | ~3.8 | Minor shift | Less affected by coordination |

Electrochemical Behavior and Redox Processes of Metal Complexes (Cyclic Voltammetry)

The electrochemical properties of metal complexes of this compound are of significant interest as they shed light on the electronic structure and potential reactivity of these compounds. Cyclic voltammetry is a key technique for investigating the redox behavior of such complexes. In general, these complexes are expected to exhibit rich electrochemistry, with redox processes that can be either metal-centered, ligand-centered, or a combination of both.

The nature of the metal ion plays a crucial role in the observed redox potentials. For instance, complexes with transition metals capable of existing in multiple stable oxidation states, such as copper, iron, or nickel, are likely to display metal-centered redox couples. It is common to observe quasi-reversible one-electron transfer processes. analis.com.my For example, a copper(II) complex of a thiosemicarbazone ligand might exhibit a reduction to copper(I), and subsequently, an oxidation back to copper(II) upon reversing the potential scan. analis.com.my Similarly, nickel(II) complexes can undergo reduction to nickel(I). nih.gov

The ligand, this compound, can also be redox-active. The thiosemicarbazide (B42300) moiety and the aromatic benzoyl group can undergo oxidation or reduction under certain potential ranges. These ligand-centered processes are often irreversible due to subsequent chemical reactions of the oxidized or reduced ligand. The substitution pattern on the benzoyl ring, in this case, the electron-donating methoxy group at the para-position, is expected to influence the redox potentials. This group can increase the electron density on the ligand framework, potentially making ligand-centered oxidations easier compared to unsubstituted benzoylthiosemicarbazides.

Table 1: Expected Redox Processes for Metal Complexes of this compound

| Metal Ion | Expected Redox Couple | Nature of Process |

| Copper(II) | Cu(II)/Cu(I) | Metal-centered, often quasi-reversible |

| Nickel(II) | Ni(II)/Ni(I) | Metal-centered, can be quasi-reversible or irreversible |

| Iron(III) | Fe(III)/Fe(II) | Metal-centered, typically quasi-reversible |

| Ligand | Oxidation/Reduction | Ligand-centered, often irreversible |

Note: This table is illustrative and based on the general behavior of thiosemicarbazone complexes. Specific potential values would require experimental determination for complexes of this compound.

Photophysical Properties of Metal Complexes (e.g., Photoluminescence, Fluorescence Intensity)

The photophysical properties of metal complexes, including photoluminescence and fluorescence, are critical for applications in sensing, imaging, and materials science. While specific data for metal complexes of this compound are not available, general trends for thiosemicarbazone complexes suggest that they can exhibit interesting luminescent behaviors.

The luminescence of these complexes can originate from different electronic transitions, including intraligand (IL) transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT). The nature of the emission is highly dependent on the metal ion, its coordination geometry, and the electronic structure of the ligand.

For complexes with closed-shell metal ions like zinc(II) or cadmium(II), which are redox-inactive, any observed luminescence is typically due to intraligand fluorescence or phosphorescence. In this case, the coordination of the metal ion can enhance the emission intensity compared to the free ligand by promoting rigidity and reducing non-radiative decay pathways. The methoxy group on the benzoyl ring, being an electron-donating group, might influence the energy of the excited states and thus the emission wavelength.

For complexes with transition metals having d-electrons, the situation is more complex. The presence of low-lying d-d excited states can provide non-radiative decay pathways that quench the ligand-based luminescence. However, for some transition metal complexes, MLCT or LMCT transitions can lead to strong luminescence. The energy of these charge-transfer states is sensitive to the solvent polarity and the electronic properties of both the metal and the ligand.

The fluorescence intensity and quantum yield of these complexes would be crucial parameters to determine their suitability for various applications. These properties are influenced by factors such as the rigidity of the complex, the presence of heavy atoms (which can enhance phosphorescence), and the nature of the solvent.

Table 2: Potential Luminescent Properties of Metal Complexes of this compound

| Metal Ion | Potential Origin of Luminescence | Expected Emission Type |

| Zinc(II) | Intraligand (π-π) | Fluorescence/Phosphorescence |

| Cadmium(II) | Intraligand (π-π) | Fluorescence/Phosphorescence |

| Copper(I) | Metal-to-Ligand Charge Transfer (MLCT) | Phosphorescence |

| Ruthenium(II) | Metal-to-Ligand Charge Transfer (MLCT) | Phosphorescence |

Note: This table is speculative and based on the known photophysical properties of analogous metal complexes. Experimental studies are necessary to confirm the luminescent behavior of complexes derived from this compound.

Structure Activity Relationship Sar Studies of 1 4 Methoxybenzoyl Thiosemicarbazide Derivatives

Correlation of Structural Modifications with Biological Activities

The core structure of 1-(4-Methoxybenzoyl)thiosemicarbazide offers several sites for modification, including the aromatic rings and the N4-terminus of the thiosemicarbazide (B42300) moiety. Alterations at these positions have been shown to significantly impact the compound's biological activities.

The nature, position, and number of substituents on the aromatic rings of thiosemicarbazide derivatives play a pivotal role in determining their biological efficacy. Studies on related thiosemicarbazone derivatives have demonstrated that modifications to the benzene (B151609) ring can modulate activities such as α-amylase inhibition and antioxidant effects. nih.gov

For instance, the strategic placement of methoxy (B1213986) groups has been shown to enhance α-amylase inhibition. nih.gov A derivative with a methoxy group at the ortho position of the benzene ring exhibited the most potent α-amylase inhibitory activity (IC50 = 4.95 ± 0.44 µM). nih.gov The presence of two methoxy groups at the meta and para positions resulted in a slight decrease in activity (IC50 = 4.99 ± 0.01 µM), while a single methoxy group at the para position led to a more significant decline in activity (IC50 = 23.91 ± 1.91 µM). nih.gov Attaching three methoxy groups further decreased the inhibitory effect (IC50 = 51.80 ± 1.87 µM). nih.gov

In contrast, for iron-chelating activity, an increased number of methoxy substituents was beneficial. A compound with three methoxy groups was the most active iron-chelating agent in its series (IC50 = 22.43 ± 1.01 µM). nih.gov Methoxy groups are recognized for influencing electronic properties and increasing a compound's lipophilicity, which can improve its ability to interact with biological membranes and target proteins. researchgate.net

Table 1: Influence of Methoxy Group Substitution on Biological Activities of Thiosemicarbazone Derivatives Data extracted from a study on 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives. nih.gov

| Compound Feature | α-Amylase Inhibition IC50 (µM) | Iron Chelating Activity IC50 (µM) |

| Methoxy group at ortho position | 4.95 ± 0.44 | 23.74 ± 1.01 |

| Methoxy group at para position | 23.91 ± 1.91 | - |

| Two methoxy groups (meta, para) | 4.99 ± 0.01 | - |

| Three methoxy groups (meta, para) | 51.80 ± 1.87 | 22.43 ± 1.01 |

| Acarbose (Standard) | 21.55 ± 1.31 | - |

| EDTA (Standard) | - | 66.43 ± 1.07 |

Role of the N4-terminus Substitution on Compound Activity

The N4-terminus of the thiosemicarbazide skeleton is a critical determinant of biological activity. Modifications at this position can significantly alter the compound's properties. For example, in a study of thiosemicarbazides derived from hydroxybenzoic acid hydrazides, the geometry at the N4-terminus was found to determine the antibacterial activity. nih.gov

The synthesis of 4-aryl substituted thiosemicarbazides is a common strategy to explore new biologically active agents. juniv.edu These derivatives have been investigated for a range of activities, including antitoxoplasmic and anti-inflammatory effects. nih.gov Previous studies have led to the selection of promising 4-arylthiosemicarbazide derivatives, such as those with para-nitro and meta-iodo substitutions, for further investigation into their molecular targets. nih.gov The synthesis of 1,4-disubstituted thiosemicarbazide derivatives is a key method for generating compounds with potential biological interest. researchgate.net

The electronic properties of substituents on the aromatic rings significantly influence the biological activity of thiosemicarbazide derivatives. A clear trend has been observed where the presence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) dictates the compound's efficacy in various assays.

Studies have shown that EDGs, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the benzene ring correlate with enhanced biological activities like α-amylase inhibition and iron chelation. nih.gov Conversely, the presence of EWGs tends to hinder these activities. nih.gov For instance, in a series of thiazolyl-carbonyl-thiosemicarbazides, the presence of an electron-withdrawing phenyl group was found to increase lipophilicity, while electron-donating groups decreased it. mdpi.com The hypothesis that EWGs favor one tautomeric form (azide) over another (tetrazole) in certain heterocyclic systems further underscores the importance of electronic effects in determining molecular properties and, by extension, biological function. rsc.org

Table 2: General Effect of Electronic Groups on Select Biological Activities

| Group Type | Examples | General Impact on Activity (e.g., α-amylase inhibition, iron chelation) |

| Electron-Donating Groups (EDG) | -OCH3, -OH | Enhancement of activity nih.gov |

| Electron-Withdrawing Groups (EWG) | -NO2, -Cl, Phenyl | Hindrance of activity nih.govmdpi.com |

Conformational Analysis and its Implications for Bioactivity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of thiosemicarbazide and its derivatives, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanics calculations, reveals the preferred spatial arrangement of the molecule, which in turn affects its bioactivity. nih.govnih.gov

Studies suggest that the geometry of the molecule, particularly at the N4-terminus, is a key determinant of antibacterial activity. nih.gov The conformational analysis of thiosemicarbazone derivatives has been used to establish their structure and understand their spatial properties. nih.govnih.gov For example, multidimensional NMR spectra, including NOESY, can confirm the presence of different conformational isomers (e.g., E/Z isomers around the iminic C=N bond) in solution. mdpi.com The specific conformation adopted by the molecule can influence its ability to bind to a target receptor or enzyme, thereby dictating its biological effect. Theoretical studies using Density Functional Theory (DFT) can help identify the lowest energy conformations, which are often the most biologically relevant. nih.govnih.gov

Mechanistic Insights from SAR Analysis (e.g., Molecular Target Specificity)

SAR analysis not only helps in optimizing compound potency but also provides mechanistic insights into how these molecules exert their biological effects, including the identification of specific molecular targets. By systematically altering the structure and observing the corresponding changes in activity, researchers can deduce which parts of the molecule are essential for interacting with a biological target.

For example, SAR studies on 4-arylthiosemicarbazide derivatives identified toxoplasmic aromatic amino acid hydroxylases (AAHs) as a molecular target. nih.gov Specific derivatives were shown to inhibit these enzymes, which are crucial for the proliferation of the parasite Toxoplasma gondii. nih.gov Drug affinity and target stability assays can further confirm that the compounds bind directly to these identified targets. nih.gov In other cases, thiosemicarbazide derivatives have been evaluated for their ability to inhibit enzymes like topoisomerase IV and DNA gyrase, although with limited success in some studies. nih.gov Such investigations are crucial for understanding the mechanism of action and for the rational design of more specific and effective therapeutic agents. rsc.org

Computational and Theoretical Chemical Studies on 1 4 Methoxybenzoyl Thiosemicarbazide and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiosemicarbazide (B42300) derivatives, DFT is employed to gain a deeper understanding of their molecular properties.

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For thiosemicarbazide derivatives, these calculations help in understanding bond lengths, bond angles, and dihedral angles. The structure optimization is typically performed at a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set. nih.gov

The electronic structure of these molecules is often analyzed using Frontier Molecular Orbital (FMO) analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scienceopen.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. nih.govmdpi.com A smaller energy gap suggests higher reactivity. For a related thiosemicarbazone, the HOMO-LUMO energy gap was calculated to be 3.86 eV. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scienceopen.com These maps show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), providing insights into how the molecule interacts with other molecules. scienceopen.com

Table 1: Key Parameters from DFT Studies on Thiosemicarbazide Derivatives

| Parameter | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-31G(d,p) |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | B3LYP/6-31G(d,p) |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-31G(d,p) |

| MEP Map | Visualizes charge distribution and predicts reactive sites. | B3LYP/6-31G(d,p) |

Note: The methods listed are examples and can vary between studies.

DFT calculations are a reliable method for predicting spectroscopic data, which can then be compared with experimental results for structural confirmation. Theoretical vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. scienceopen.com Often, a scaling factor is applied to the calculated vibrational frequencies to account for systematic errors in the computational method.

For various thiosemicarbazone and semicarbazone derivatives, DFT has been used to calculate ¹H and ¹³C NMR chemical shifts. uq.edu.auresearchgate.net Studies have shown a good correlation between the experimental and theoretical chemical shifts. scienceopen.com For example, in substituted thiosemicarbazones, the chemical shift of the C=S group is predicted to be around 177-179 ppm. uq.edu.au The presence of electron-withdrawing groups on the phenyl ring generally causes a downfield shift in the proton signals, an effect that can be rationalized and predicted through computational analysis. uq.edu.au

The electronic band gap energy, derived from the HOMO-LUMO energy difference, is a key indicator of a molecule's electronic properties and reactivity. This value can be calculated using DFT. mdpi.com For instance, in a study on (E)-1-(4-Methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, the HOMO–LUMO energy gap was theoretically calculated as 3.86 eV, which corresponded to an electronic transition observed at a maximum absorption of 346 nm in its UV-Vis spectrum. mdpi.com This parameter is vital for understanding the molecule's potential applications in materials science and electronics, in addition to its chemical reactivity.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Molecular docking studies have been performed to investigate the interaction of thiosemicarbazide derivatives with various enzymes.

DNA Gyrase and Topoisomerase IV: Thiosemicarbazide derivatives have been identified as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. mdpi.com Docking simulations suggest that these compounds often target the ATP-binding pocket of the enzymes. nih.govresearchgate.netresearchgate.net For instance, docking studies on certain thiosemicarbazide derivatives revealed interactions with key amino acid residues like Asn1042 in the binding pocket of Topoisomerase IV. mdpi.com

Caspase 8: Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway and a target in cancer therapy. While specific docking studies of 1-(4-methoxybenzoyl)thiosemicarbazide with caspase-8 are not widely reported, other small molecules have been computationally screened to identify binders to the caspase-8 interface region. researchgate.net Pharmacological inhibition of caspase-8 has been shown to suppress inflammation-induced angiogenesis. nih.gov

IDO1 (Indoleamine-2,3-dioxygenase 1): IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy. Molecular docking of thiosemicarbazide-based ligands has led to the identification of dual inhibitors of human DNA topoisomerase IIα and IDO1. nih.gov These simulations showed that the thiosemicarbazide core interacts intensively with DNA fragments in the enzyme's catalytic site. nih.gov

Alpha-Glucosidase: Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.gov Docking studies of various compounds, including those with structures related to thiosemicarbazides, have been conducted to understand their binding modes. researchgate.netresearchgate.net These studies often reveal key interactions, such as hydrogen bonding with residues like His279 and Asn241 in the active site. researchgate.net

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value quantifies the strength of the interaction between the ligand and the receptor; a lower (more negative) binding energy generally indicates a more stable complex and potentially higher inhibitory activity. nih.gov

These simulations also detail the specific non-covalent interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For example, in the docking of inhibitors with alpha-glucosidase, hydrogen bonding and van der Waals forces were identified as the primary interactions stabilizing the ligand-enzyme complex. researchgate.net The reliability of docking predictions can be validated when a close structural analog known to be inactive shows a significantly poorer binding energy in the simulation. nih.gov

Table 2: Summary of Molecular Docking Targets for Thiosemicarbazide Derivatives

| Enzyme Target | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|

| DNA Gyrase | Antibacterial | Binds to the ATP-binding pocket; crucial for inhibiting bacterial replication. mdpi.comnih.gov |

| Topoisomerase IV | Antibacterial | Targets the ATP-binding site, similar to its action on DNA gyrase. mdpi.comnih.gov |

| Caspase 8 | Cancer, Inflammation | Small molecules can bind to the enzyme interface, potentially modulating apoptosis. researchgate.net |

| IDO1 | Cancer Immunotherapy | Thiosemicarbazide core can interact with the catalytic site. nih.gov |

| Alpha-Glucosidase | Diabetes | Forms hydrogen bonds and other interactions with key active site residues. nih.govresearchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the reactivity of chemical species. youtube.comyoutube.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as electrons can be easily excited to a higher energy level. nih.gov

For this compound, the distribution of these frontier orbitals is influenced by its constituent functional groups. The HOMO is expected to be localized primarily on the thiosemicarbazide moiety, particularly the sulfur and nitrogen atoms, due to the presence of lone pair electrons, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the benzoyl group, especially the carbonyl carbon and the aromatic ring, which are the most probable sites for nucleophilic attack. researchgate.netresearchgate.net

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/2η.

These descriptors, derived from FMO analysis, are instrumental in predicting the molecule's behavior in chemical reactions. nih.govakademisains.gov.my

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -6.5 |

| ELUMO | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.5 |

| Chemical Softness (S) | 1/η | 0.4 |

| Electrophilicity Index (ω) | χ²/2η | 3.2 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govwisc.edu It translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of Lewis-like bonding (bonds, lone pairs) and deviations from this idealized structure. materialsciencejournal.org This analysis is particularly useful for understanding intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. researchgate.netresearchgate.net

In this compound, NBO analysis can reveal significant intramolecular charge transfer (ICT) interactions. These interactions involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key expected interactions within the molecule include:

Delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals (π*) of the carbonyl and thioamide groups.

Interactions between the π orbitals of the aromatic ring and the adjacent antibonding orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π(C=O) | ~40-60 | Amide Resonance |

| LP(N) | π(C=S) | ~50-70 | Thioamide Resonance |

| LP(O) | π(Car-Car) | ~15-25 | Methoxy-Ring Resonance |

| π(Car=Car) | π(C=O) | ~5-10 | Ring-Carbonyl Conjugation |

Studies on Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Thiosemicarbazide derivatives are known to exhibit tautomerism, primarily involving the thioamide moiety (-NH-C(=S)-). researchgate.netscirp.org For this compound, two principal tautomeric forms are the thione form (amide-thione) and the thiol form (imidol-thiol).

Computational studies, typically using Density Functional Theory (DFT), are employed to determine the relative stabilities of these tautomers. researchgate.netsemanticscholar.org By calculating the electronic energies, Gibbs free energies, and other thermodynamic properties of each tautomer in the gas phase and in different solvents, it is possible to predict the predominant form under various conditions.

Thione Form: This is the keto-like form where the carbon is double-bonded to the sulfur atom (C=S) and single-bonded to the adjacent nitrogen atoms.

Thiol Form: This is the enol-like form where the proton from a nitrogen atom has migrated to the sulfur atom, resulting in a thiol group (S-H) and a carbon-nitrogen double bond (C=N).

Theoretical calculations on related thiosemicarbazide and thiosemicarbazone structures consistently show that the thione form is significantly more stable than the thiol form. researchgate.net This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the favorable resonance stabilization in the thioamide group.

| Tautomeric Form | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Predominant Form |

|---|---|---|---|

| Thione | 0.00 | 0.00 | Yes |

| Thiol | +8 to +12 | +7 to +11 | No |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. frontiersin.orgresearchgate.netresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the stability of different conformations over time. nih.gov

The rotation around the C(aromatic)-C(carbonyl) bond.

The rotation around the C(carbonyl)-N bond (amide bond).

The rotation around the N-N bond.

The rotation around the N-C(thioamide) bond.

MD simulations can track the evolution of these dihedral angles over time, revealing the most populated (lowest energy) conformations and the energy barriers between them. mdpi.comijfans.orgmdpi.com This analysis helps to understand how the molecule might adapt its shape to fit into a biological receptor or to participate in intermolecular interactions. The simulations can also provide insights into the stability of intramolecular hydrogen bonds, which can play a significant role in dictating the preferred conformation. rsc.org

Emerging Research Applications and Advanced Properties of 1 4 Methoxybenzoyl Thiosemicarbazide Derivatives

Investigation of Nonlinear Optical (NLO) Properties

The NLO properties of organic molecules are critical for their application in photonics. nih.gov These properties describe how a material interacts with intense electromagnetic fields, such as those from a laser, to produce new optical fields of different frequencies. acs.org A study focusing on a derivative, (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene) thiosemicarbazide (B42300), has provided key insights into its second-order NLO response through both experimental and theoretical methods. lew.roresearchgate.net

Hyper-Rayleigh Scattering (HRS) is a powerful experimental technique used to directly measure the first hyperpolarizability (β), a molecular property that quantifies the second-order NLO response. utwente.nl In theoretical studies, the HRS hyperpolarizability (β_HRS_) is calculated to predict a compound's NLO efficiency. lew.ro

For the derivative (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene) thiosemicarbazide, density functional theory (DFT) calculations were employed to determine its NLO characteristics. lew.ro The investigation utilized five different DFT functionals (B3LYP, PBE0, CAM-B3LYP, ωB97X-D, and M06-2X) to compute the hyperpolarizability. lew.ro The research highlighted a significant value for the HRS hyperpolarizability, indicating a strong NLO response. lew.roresearchgate.net The study specifically reported that the synthesized thiosemicarbazide exhibits an efficient hyper-Rayleigh scattering hyperpolarizability calculated to be 6794.51 a.u. at the PBE0 functional. lew.roresearchgate.net

| Computational Method | Calculated β_HRS_ (a.u.) |

|---|---|

| DFT (PBE0 functional) | 6794.51 |

Electric Field-Induced Second Harmonic Generation (EFISHG or EFISH) is a widely used technique to probe the second-order NLO properties of materials. rsc.orgarxiv.org In this process, a static electric field is applied to a sample, which breaks its centrosymmetry and allows for the generation of second-harmonic light. arxiv.org The EFISH technique is instrumental in determining the efficiency of second harmonic generation (SHG) in liquid samples. rsc.org

Theoretical and experimental studies on (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene) thiosemicarbazide have established a direct relationship between its HRS hyperpolarizability (β_HRS_) and its EFISHG hyperpolarizability (β_//_), which is the projection of the hyperpolarizability tensor along the dipole moment. lew.roresearchgate.net This correlation is crucial for understanding the molecule's NLO behavior and validating theoretical models with experimental observations. lew.ro The investigation found a direct relationship between the hyper-Rayleigh scattering hyperpolarizability and electric field-induced second harmonic generation, underscoring the compound's potential as an NLO candidate. lew.roresearchgate.net

| NLO Property 1 | NLO Property 2 | Observed Relationship |

|---|---|---|

| Hyper-Rayleigh Scattering Hyperpolarizability (β_HRS_) | Electric Field-Induced Second Harmonic Generation (β_//) | A direct relationship was established. lew.roresearchgate.net |

| Hyper-Rayleigh Scattering Hyperpolarizability (β_HRS) | Optical Band Gap | A direct relationship was found. lew.roresearchgate.net |

Potential as Functional Materials in Optoelectronics

The significant NLO properties exhibited by derivatives of 1-(4-Methoxybenzoyl)thiosemicarbazide position them as strong candidates for functional materials in optoelectronics. lew.ronih.gov Organic compounds with pronounced NLO responses are essential for developing technologies like dynamic image processing and advanced optical communication systems. lew.ro

The study of (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene) thiosemicarbazide, with its high calculated hyperpolarizability and established NLO characteristics, demonstrates the potential of this class of compounds. lew.roresearchgate.net The combination of a low optical band gap (experimentally determined to be around 2.72 eV) and a high NLO response makes these materials suitable for applications where efficient light manipulation is required. lew.roresearchgate.net The research confirms that such thiosemicarbazide derivatives show potential as effective nonlinear optical candidates for the development of future photonic and optoelectronic devices. lew.ro

Conclusion and Future Directions in the Research of 1 4 Methoxybenzoyl Thiosemicarbazide

Synthesis of Key Research Findings and Contributions to Chemical Sciences

Research directly centered on 1-(4-Methoxybenzoyl)thiosemicarbazide has primarily focused on its synthesis and initial biological screening. One study detailed the synthesis of this compound as part of a larger library of thiosemicarbazide (B42300) derivatives. In this research, this compound was evaluated for its cytotoxic properties against breast cancer cell lines. The findings indicated that the compound exhibited weak anticancer activity in this specific assay.

While direct contributions to chemical sciences from this specific molecule are not yet extensively documented, its synthesis contributes to the broader understanding of thiosemicarbazide chemistry. Thiosemicarbazides, as a class, are recognized as valuable precursors for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are themselves of significant interest in medicinal chemistry. The synthesis of this compound provides another data point in the reaction landscape of this versatile scaffold.

Identification of Unexplored Research Avenues and Challenges

The limited body of research on this compound inherently points to a vast landscape of unexplored research avenues. A primary challenge is the current lack of a comprehensive biological activity profile for this compound. While its anticancer potential has been preliminarily assessed, a wide array of other pharmacological activities characteristic of thiosemicarbazides remains to be investigated. These include, but are not limited to, antibacterial, antifungal, antiviral, and antitubercular activities.

Furthermore, the structural and physicochemical properties of this compound have not been extensively characterized. Detailed crystallographic studies would provide valuable insights into its three-dimensional structure, conformation, and intermolecular interactions. Such data is crucial for understanding its chemical behavior and for designing future derivatives.

A significant challenge in the study of this and other thiosemicarbazide derivatives is the potential for broad, non-specific biological activity, which can complicate the identification of specific molecular targets and mechanisms of action. Overcoming this requires sophisticated biological assays and a multi-pronged approach to target identification.

Prospects for Advanced Molecular Design and Rational Development

The structure of this compound offers multiple avenues for advanced molecular design and rational drug development. The presence of the 4-methoxybenzoyl and thiosemicarbazide moieties provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR).

Future design strategies could involve:

Modification of the Benzoyl Ring: Introduction of different substituents (e.g., electron-withdrawing or electron-donating groups, halogens) on the phenyl ring could modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and selectivity.

Substitution on the Thiosemicarbazide Moiety: The terminal nitrogen atom of the thiosemicarbazide can be substituted with various alkyl or aryl groups to explore its impact on biological targets.

Cyclization into Heterocycles: Utilizing this compound as a precursor to synthesize novel 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) derivatives could lead to compounds with entirely new pharmacological profiles.

Rational development will depend on the identification of a specific biological target. Once a target is identified, computational modeling can be employed to design derivatives with improved binding affinity and specificity.

Synergistic Integration of Experimental and Computational Methodologies in Future Studies

The future exploration of this compound will greatly benefit from a synergistic integration of experimental and computational methodologies. This combined approach can accelerate the research and development process.

Experimental approaches should focus on:

Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including various microbial strains and cancer cell lines.

Detailed Characterization: Thorough spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic analysis to confirm its structure and understand its solid-state properties.

Synthesis of Analogs: The systematic synthesis of derivatives based on rational design principles to build a robust SAR dataset.

Computational methodologies can complement these experimental efforts by:

Molecular Docking: Predicting the binding modes and affinities of this compound and its derivatives to potential biological targets. This can help in prioritizing compounds for synthesis and biological testing.

Quantum Mechanical Calculations: Investigating the electronic structure, reactivity, and spectroscopic properties of the molecule to provide a deeper understanding of its chemical behavior.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives to guide the design of compounds with better pharmacokinetic profiles.

By combining these approaches, researchers can more efficiently explore the chemical space around this compound, identify promising lead compounds, and elucidate their mechanisms of action, thereby unlocking its full potential in the chemical and biomedical sciences.

Q & A

Q. What are the optimized synthetic protocols for 1-(4-Methoxybenzoyl)thiosemicarbazide, and how can reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between 4-methoxybenzaldehyde derivatives and thiosemicarbazide. For example, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone was synthesized by refluxing 4-methoxybenzaldehyde with 4-methylthiosemicarbazide in ethanol with glacial acetic acid as a catalyst, yielding 85% after 6 hours . Key variables include:

- Solvent choice : Ethanol is preferred for its polarity and boiling point.

- Catalyst : Glacial acetic acid accelerates Schiff base formation.

- Temperature : Reflux (~70–80°C) ensures complete reaction.

Purification via recrystallization (ethanol) and elemental analysis (C, H, N, S) are critical for purity validation .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Routine characterization includes:

- Elemental analysis : Confirms stoichiometry (e.g., C: 53.78%, H: 5.87% for C₁₀H₁₃N₃OS) .

- FTIR : Identifies thioamide (C=S stretch ~780–850 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups .

- NMR : ¹H and ¹³C spectra resolve tautomeric forms (e.g., thione vs. thiol configurations) .

- X-ray diffraction : Validates crystal packing and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How does tautomerism in this compound derivatives impact their biological activity and molecular interactions?

Thiosemicarbazides exhibit tautomeric equilibrium between thione (C=S) and thiol (S–H) forms. Experimental studies using X-ray and NMR show the thione-keto tautomer is dominant in crystalline states, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯S interactions) . Computational DFT studies suggest solvent polarity shifts equilibrium, affecting binding to biological targets like enzymes or DNA . For instance, tautomer stability correlates with antimicrobial potency in derivatives targeting bacterial tyrosinase .

Q. What strategies are effective in resolving contradictions in biological activity data for thiosemicarbazide derivatives?

Discrepancies in activity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Structural variations : Substituents on the phenyl ring (e.g., nitro, chloro) alter electron density and lipophilicity. For example, 4-nitrophenyl derivatives show higher Gram-negative bacterial inhibition than methyl-substituted analogs .

- Assay conditions : Variations in pH or solvent (DMSO vs. aqueous buffers) affect compound solubility and tautomer prevalence .

- Target specificity : Molecular docking studies reveal that This compound derivatives with planar aromatic systems exhibit stronger DNA intercalation, explaining their anticancer activity .

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

- Molecular docking : Predicts binding affinity to enzymes (e.g., urease or DNA topoisomerase) by modeling interactions with active sites .

- DFT calculations : Identifies reactive sites (e.g., sulfur atoms) for functionalization to improve antioxidant or anti-inflammatory properties .

- QSAR models : Correlate substituent electronic parameters (Hammett σ constants) with observed bioactivity, guiding synthetic prioritization .

Q. What are the challenges in interpreting X-ray crystallography data for thiosemicarbazide derivatives, and how are they addressed?

Common challenges include:

- Disorder in crystal lattices : Observed in asymmetric units with multiple conformers (e.g., two independent molecules in 1-(4-Ethoxybenzoyl)-4-(4-methoxyphenyl)thiosemicarbazide ) .

- Hydrogen bonding networks : Weak interactions (C–H⋯π, N–H⋯O) complicate refinement. Tools like CrysAlisPro and SHELXL optimize H-atom placement .

- Tautomeric ambiguity : X-ray data alone may not resolve tautomers; complementary IR/NMR is required .

Methodological Guidance

Q. How to design experiments to evaluate the antioxidant mechanisms of this compound derivatives?

- DPPH/ABTS assays : Quantify radical scavenging activity (IC₅₀ values) .

- SOD/CAT enzyme modulation : Measure inhibition of superoxide dismutase or catalase in cell lysates .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines to correlate antioxidant activity with cytotoxicity .

Q. What are best practices for optimizing metal complexation of this compound ligands?

- Stoichiometry control : Use molar ratios (ligand:metal = 2:1 for octahedral Ni(II)/Zn(II) complexes) .

- pH adjustment : Maintain pH 6–7 to deprotonate thiosemicarbazide NH groups, enhancing metal coordination .

- Spectroscopic validation : UV-Vis (d-d transitions) and ESI-MS confirm complex formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.